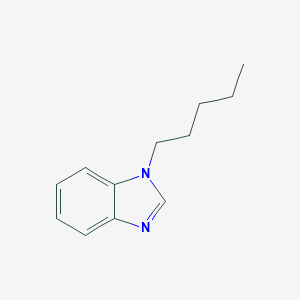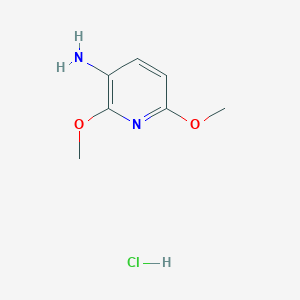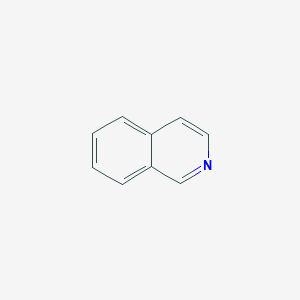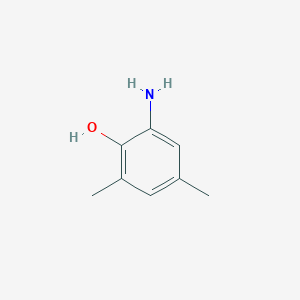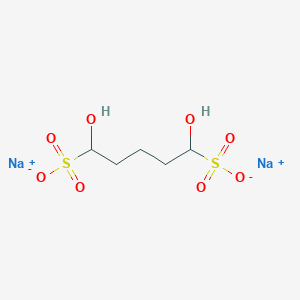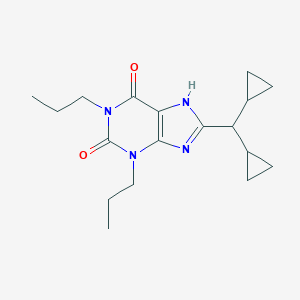
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
作用机制
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine receptors are involved in the regulation of various physiological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX binds to the A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
生化和生理效应
DPCPX has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, DPCPX has been shown to inhibit the release of neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in various physiological processes, such as cognition, motor function, and memory. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, which are mediated by the A1 receptor. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in various inflammatory diseases.
实验室实验的优点和局限性
DPCPX has several advantages as a research tool. It is highly selective for the A1 receptor, which allows for the specific investigation of the physiological and biochemical effects of this receptor. DPCPX is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of DPCPX. It has a relatively low affinity for the A1 receptor compared to other adenosine receptor antagonists, which may limit its effectiveness in some experiments. Additionally, DPCPX has been shown to have some off-target effects, such as inhibition of PDE enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is the role of adenosine receptors in the regulation of metabolism and energy homeostasis. Another potential area of investigation is the development of more potent and selective adenosine receptor antagonists for therapeutic applications. Additionally, the use of DPCPX in combination with other drugs or therapies may provide new insights into the potential therapeutic benefits of adenosine receptor antagonists in various diseases.
合成方法
DPCPX can be synthesized using a multi-step process that involves the reaction of 8-chlorotheophylline with dicyclopropylmethylamine, followed by the reaction with 3-bromopropyl bromide and 1-bromopropane. The final product is obtained after purification using chromatography techniques.
科学研究应用
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors, particularly the A1 receptor. It is used to investigate the role of adenosine receptors in various biological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX is also used to study the potential therapeutic effects of adenosine receptor antagonists in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
属性
CAS 编号 |
131080-42-7 |
|---|---|
产品名称 |
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine |
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
8-(dicyclopropylmethyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-9-21-16-14(17(23)22(10-4-2)18(21)24)19-15(20-16)13(11-5-6-11)12-7-8-12/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI 键 |
OEPXIQLEKWHAGE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
其他 CAS 编号 |
131080-42-7 |
同义词 |
1,3-dipropyl-8-(2-methylcyclopropyl)xanthine 8-(2-methylcyclopropyl)-1,3-dipropylxanthine 8-(dicyclopropylmethyl)-1,3-dipropylxanthine 8-MCPDPX KF 15372 KF15372 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



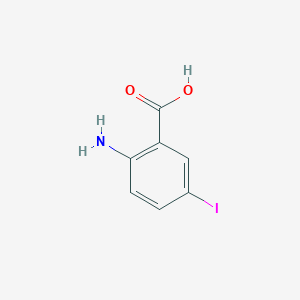
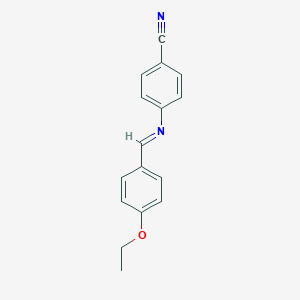
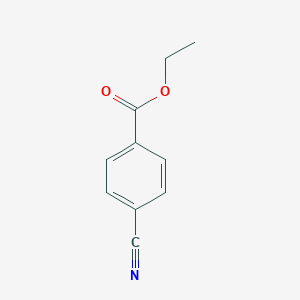
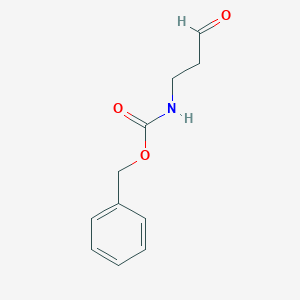
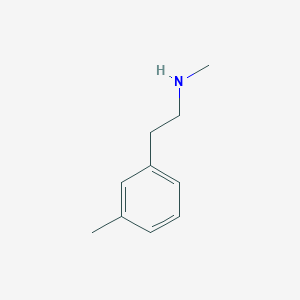


![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
